(4-Fluorophenyl)diphenylsulfonium triflate

Catalog No.
S1522642
CAS No.
154093-57-9
M.F
C19H14F4O3S2
M. Wt
430.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Fluorophenyl)diphenylsulfonium triflate

CAS Number

154093-57-9

Product Name

(4-Fluorophenyl)diphenylsulfonium triflate

IUPAC Name

(4-fluorophenyl)-diphenylsulfanium;trifluoromethanesulfonate

Molecular Formula

C19H14F4O3S2

Molecular Weight

430.4 g/mol

InChI

InChI=1S/C18H14FS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1

InChI Key

SGYQZOQILXLBIB-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.C(F)(F)(F)S(=O)(=O)[O-]

“(4-Fluorophenyl)diphenylsulfonium triflate” is used as a cationic photoinitiator and a photoacid generator .

“(4-Fluorophenyl)diphenylsulfonium triflate” is a versatile compound with several applications. Apart from being a cationic photoinitiator and a photoacid generator, it is also used in the following fields:

  • Photopolymerization Initiators

    It is used as a photopolymerization initiator . Photopolymerization is a technique used in various fields such as dentistry, printing, and holography, where a polymer is formed from monomers when exposed to light.

(4-Fluorophenyl)diphenylsulfonium triflate is a chemical compound with the molecular formula C₁₉H₁₄F₄O₃S₂ and a CAS Number of 154093-57-9. This compound features a sulfonium cation, which is a positively charged sulfur atom bonded to three organic groups, including two phenyl groups and one 4-fluorophenyl group. The triflate anion, derived from trifluoromethanesulfonic acid, enhances the compound's reactivity and solubility in organic solvents. It typically appears as a white to off-white solid with a melting point ranging from 117 to 120 °C .

(4-Fluorophenyl)diphenylsulfonium triflate acts as a photoacid generator. When exposed to light, the S-C bond weakens, leading to the generation of a triflate (CF3SO3-) Brønsted acid. This strong acid can then initiate cationic polymerization by donating a proton to a monomer molecule, creating a reactive cationic species that propagates the polymerization chain [].

(4-Fluorophenyl)diphenylsulfonium triflate is likely to exhibit some degree of irritation and may be harmful if inhaled or ingested. Specific data on its toxicity is limited. However, due to the presence of the triflate group, it is recommended to handle this compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

(4-Fluorophenyl)diphenylsulfonium triflate acts primarily as a cationic photoinitiator and photoacid generator. Upon exposure to ultraviolet light, it generates sulfonium ions, which can initiate polymerization reactions in various monomers. This property makes it valuable in applications such as coatings and adhesives. The compound can also undergo nucleophilic substitution reactions due to the electrophilic nature of the sulfonium center .

Several methods exist for synthesizing (4-Fluorophenyl)diphenylsulfonium triflate:

  • Direct Sulfonation: This involves reacting diphenylsulfide with 4-fluorobenzenesulfonyl chloride in the presence of a base.
  • Triflation: The resulting sulfonium salt can be converted to the triflate by treatment with triflic anhydride or trifluoromethanesulfonic acid .
  • Photochemical Methods: Utilizing light to initiate the formation of the sulfonium ion from suitable precursors.

These methods allow for the scalable production of the compound while maintaining high purity levels.

(4-Fluorophenyl)diphenylsulfonium triflate is primarily used in:

  • Cationic Photoinitiators: Used in UV-curable formulations such as inks, coatings, and adhesives.
  • Photoacid Generators: Employed in photolithography processes for semiconductor manufacturing.
  • Polymer Chemistry: Facilitates polymerization reactions in various organic synthesis applications .

Interaction studies involving (4-Fluorophenyl)diphenylsulfonium triflate focus on its role as a photoinitiator and its interactions with different monomers during polymerization. Research indicates that varying the structure of co-monomers can significantly affect the kinetics and efficiency of the polymerization process initiated by this compound. Additionally, studies on its stability and reactivity under different environmental conditions are essential for optimizing its applications in industrial processes .

Several compounds share structural similarities with (4-Fluorophenyl)diphenylsulfonium triflate, including:

Compound NameStructure TypeNotable Features
Diphenylsulfonium TriflateSulfonium saltCommonly used as a photoinitiator
(4-Methylphenyl)diphenylsulfonium TriflateSulfonium saltSimilar application but different electronic properties
Benzyl Diphenyl Sulfonium TriflateSulfonium saltLess reactive than (4-Fluorophenyl) variant

The uniqueness of (4-Fluorophenyl)diphenylsulfonium triflate lies in the presence of the fluorine atom, which can enhance its reactivity and solubility compared to other similar compounds. This modification often leads to improved performance in photopolymerization processes, making it particularly valuable in high-performance applications .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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